molecular formula C19H30O2 B107257 Methyl 8,11-octadecadiynoate CAS No. 18202-23-8

Methyl 8,11-octadecadiynoate

Cat. No. B107257
CAS RN: 18202-23-8
M. Wt: 290.4 g/mol
InChI Key: PTNIMRRTTQLUQW-UHFFFAOYSA-N
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Description

Methyl 8,11-octadecadiynoate (MOOD) is an organic compound that belongs to the group of fatty acid methyl esters. It is a colorless, odorless, and tasteless liquid that is widely used in scientific research. MOOD is a versatile compound that has several applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of Methyl 8,11-octadecadiynoate is not fully understood, but it is believed to interact with the hydrophobic core of biological membranes. This compound can insert itself into the lipid bilayer, which can lead to changes in membrane structure and function. This compound has also been shown to affect the activity of membrane-bound enzymes and ion channels.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to affect the activity of several enzymes involved in lipid metabolism, including acyl-CoA synthetase and fatty acid desaturase. This compound has also been shown to modulate the activity of ion channels, including voltage-gated K+ channels and TRP channels. In addition, this compound can affect the fluidity and permeability of biological membranes, which can have significant implications for cellular function.

Advantages and Limitations for Lab Experiments

Methyl 8,11-octadecadiynoate has several advantages as a tool for scientific research. It is a relatively simple compound that is easy to synthesize and purify. This compound is also stable and can be stored for extended periods without degradation. However, this compound also has limitations. It is a model compound that may not fully represent the complexity of biological membranes. In addition, this compound can have non-specific effects on cellular function, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Methyl 8,11-octadecadiynoate. One area of interest is the development of new synthetic methods for this compound and related compounds. Another area of interest is the investigation of the physiological and pathological roles of fatty acids in cellular function. Finally, there is a need for further research to understand the mechanism of action of this compound and related compounds, which could lead to the development of new therapeutic agents.
Conclusion:
This compound is a versatile compound that has several applications in scientific research. It is a model compound that is widely used to investigate the biochemical and physiological effects of fatty acids. This compound has several advantages as a tool for scientific research, but it also has limitations. Further research is needed to fully understand the mechanism of action of this compound and related compounds, which could lead to the development of new therapeutic agents.

Synthesis Methods

Methyl 8,11-octadecadiynoate can be synthesized by the reaction of 8,11-octadecadiynoic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation. The yield of this compound is typically high, and the purity can be further improved by recrystallization.

Scientific Research Applications

Methyl 8,11-octadecadiynoate is widely used in scientific research as a tool to investigate the biochemical and physiological effects of fatty acids. It is commonly used as a model compound to study the interaction of fatty acids with biological membranes. This compound has been shown to affect the fluidity and permeability of membranes, which can have significant implications for cellular function.

properties

CAS RN

18202-23-8

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-8,11-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10,13-18H2,1-2H3

InChI Key

PTNIMRRTTQLUQW-UHFFFAOYSA-N

SMILES

CCCCCCC#CCC#CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC#CCC#CCCCCCCC(=O)OC

synonyms

8,11-Octadecadiynoic acid methyl ester

Origin of Product

United States

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